

Spectroscopic data for 3,4-Difluorobenzonitrile (NMR, IR)

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Compound of Interest

Compound Name: 3,4-Difluorobenzonitrile

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An In-depth Technical Guide to the Spectroscopic Data of 3,4-Difluorobenzonitrile

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **3,4-Difluorobenzonitrile**. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents quantitative data in structured tables, details experimental protocols, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **3,4-Difluorobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.^[1] The following tables present the ¹H, ¹³C, and ¹⁹F NMR data for **3,4-Difluorobenzonitrile**.

Table 1: ¹H NMR Spectroscopic Data for **3,4-Difluorobenzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly found in search results			

Note: Specific ^1H NMR chemical shift values and coupling constants for **3,4-Difluorobenzonitrile** were not explicitly detailed in the provided search results. However, ^1H NMR spectra are available from sources such as Sigma-Aldrich and ChemicalBook.[2][3]

Table 2: ^{13}C NMR Spectroscopic Data for **3,4-Difluorobenzonitrile**

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	

Note: While ^{13}C NMR spectra for **3,4-Difluorobenzonitrile** are available from sources like Sigma-Aldrich and ChemicalBook, specific peak assignments were not detailed in the search results.[2][4]

Table 3: ^{19}F NMR Spectroscopic Data for **3,4-Difluorobenzonitrile**

Chemical Shift (δ) ppm	Solvent	Reference
Data not explicitly found in search results	CDCl_3	Not Specified

Note: A ^{19}F NMR spectrum for **3,4-Difluorobenzonitrile** is available on SpectraBase, indicating the data has been recorded in CDCl_3 .[5] However, the specific chemical shift values were not provided in the search snippets. The chemical shifts in ^{19}F NMR are typically referenced against CFCl_3 .[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[7]

Table 4: IR Spectroscopic Data for **3,4-Difluorobenzonitrile**

Frequency (cm ⁻¹)	Assignment
~2254	C≡N stretch
Other characteristic peaks not detailed	Aromatic C-H and C-F stretches, C=C ring stretches

Note: The characteristic nitrile (C≡N) stretching frequency is expected around 2254 cm⁻¹.[8] While IR spectra for **3,4-Difluorobenzonitrile** are available, a detailed list of all absorption bands was not found in the search results.[2]

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra for a solid organic compound such as **3,4-Difluorobenzonitrile**.

NMR Spectroscopy Protocol

A systematic approach using various 1D and 2D NMR experiments is crucial for accurate structure elucidation.[1]

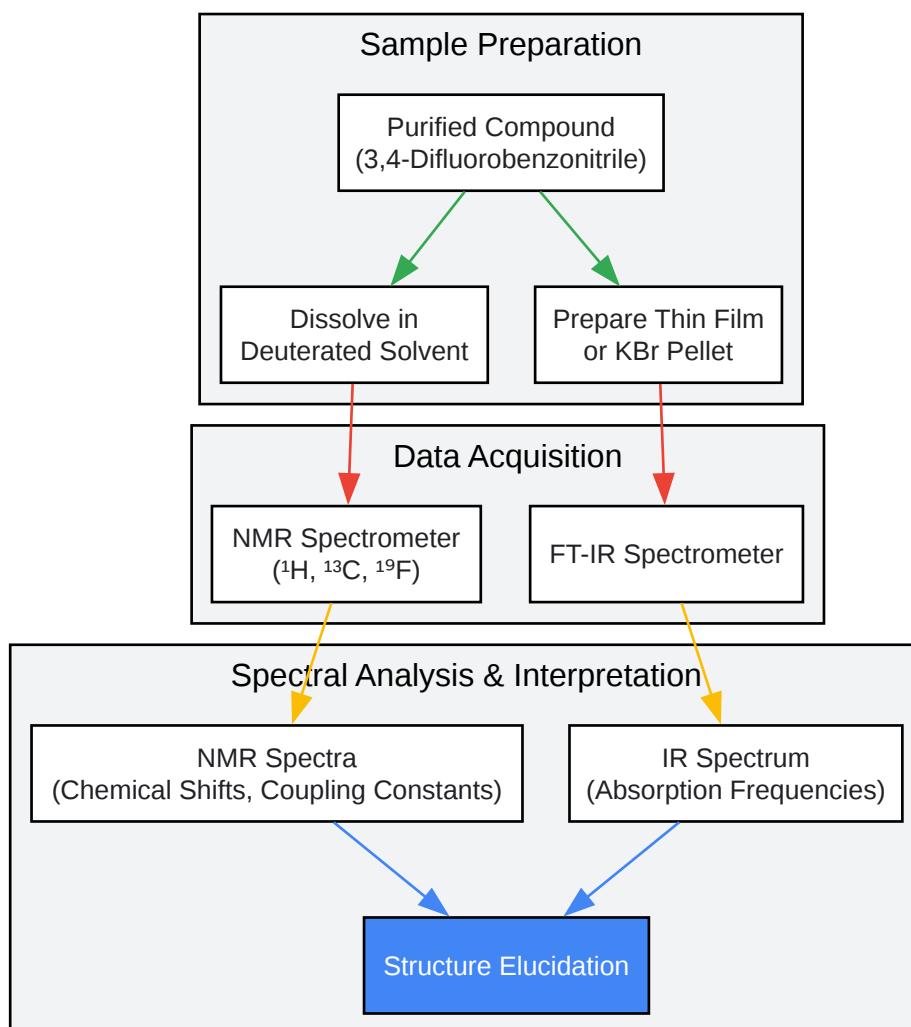
- **Sample Preparation:** Dissolve 5-10 mg of purified **3,4-Difluorobenzonitrile** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be concentrated to obtain a good signal-to-noise ratio.[9]
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point for the chemical shifts.[9]
- **Sample Filtration:** Filter the solution into a clean NMR tube to a height of about 4-5 cm.[1]
- **Data Acquisition:** Place the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For more complex structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.[2]

IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount of solid **3,4-Difluorobenzonitrile** (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[[10](#)]
- Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[[7](#)][[10](#)]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[[10](#)]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.[[10](#)] The intensity of the peaks can be adjusted by adding more solution for weak signals or by diluting the initial solution for overly strong signals.[[10](#)]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule using spectroscopic techniques.



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Caption: Workflow for Spectroscopic Analysis of **3,4-Difluorobenzonitrile**.

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